(-)-6-Phosphonomethyl-deca-hydroisoquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves several steps. One of the primary methods includes the preparation of decahydro-6-isoquinolone derivatives, which serve as initial building blocks . These derivatives undergo further chemical modifications to introduce the phosphonomethyl and carboxylic acid groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization.
Chemical Reactions Analysis
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves its interaction with NMDA receptors. By binding to these receptors, the compound prevents the influx of calcium ions (Ca2+) into neurons, which is crucial for synaptic transmission and plasticity . This inhibition helps protect neurons from excitotoxicity induced by excessive glutamate release, a common feature in neurodegenerative diseases .
Comparison with Similar Compounds
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid can be compared with other phosphonate-containing compounds, such as:
Adefovir: An acyclic nucleoside phosphonate used as an antiviral agent.
Tenofovir: Another antiviral agent with a similar phosphonate structure.
Cidofovir: Used in the treatment of viral infections, also containing a phosphonate group.
What sets decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid apart is its specific action as an NMDA receptor antagonist, which is not a common feature among the other phosphonate compounds listed above .
Properties
IUPAC Name |
6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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